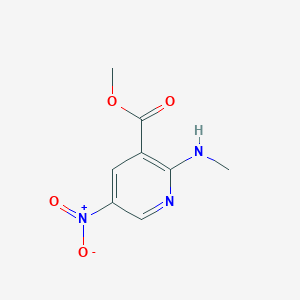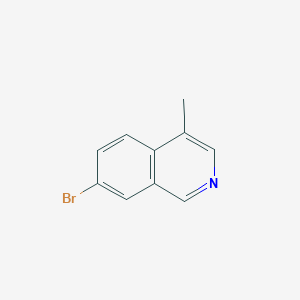
1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine
Vue d'ensemble
Description
The compound “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” is a derivative of "4-Bromo-3-fluorobenzoyl chloride" . The latter is a compound with a molecular weight of 237.46 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” are not available, a related compound, “Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized by mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid and heating the reaction to 80 °C for 3 days .Applications De Recherche Scientifique
Structure and Vibrational Spectra
- A study by Taşal & Kumalar (2012) examined the molecular structure, conformational stability, and vibrational frequencies of a molecule similar to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine, revealing insights into its stable conformations and theoretical and experimental geometries (Taşal & Kumalar, 2012).
Molecule Decomposition via Plasma Jet
- Tanişli, Taşal, Şahin, & Dikmen (2019) investigated the decomposition of a related molecule using atmospheric pressure plasma treatment, observing changes in its structure and electronic transitions (Tanişli et al., 2019).
Electrospray-Active Derivatization Reagents
- Nishio et al. (2007) developed new derivatization reagents for the determination of steroids, utilizing compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine in liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods (Nishio et al., 2007).
Fluorobenzoyl Protective Groups in Synthesis
- Sjölin & Kihlberg (2001) explored fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis, showing reduced beta-elimination with fluorobenzoyl groups (Sjölin & Kihlberg, 2001).
Synthesis and Antimicrobial Activity
- Saeed, Shaheen, Hameed, & Kazmi (2010) synthesized compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine and evaluated their in vitro antibacterial and antifungal activities (Saeed et al., 2010).
Multi-Component Hydrogen-Bonding Organic Salts
- Research by Yu et al. (2015) explored the crystallization of 1-methylpiperazine with aromatic carboxylic acids, leading to the formation of multi-component hydrogen-bonding salts and diverse 3D net supramolecular architectures (Yu et al., 2015).
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWPRUSCYXXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)